![molecular formula C16H13F3O4 B8640869 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid CAS No. 58594-74-4](/img/structure/B8640869.png)
2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid
Vue d'ensemble
Description
2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid is a chemical compound known for its unique structure and properties. It is characterized by the presence of trifluoromethyl groups and phenoxy groups, which contribute to its distinct chemical behavior. This compound is used primarily in research and industrial applications due to its specific reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid typically involves the reaction of 4-(trifluoromethyl)phenol with 4-bromophenol in the presence of a base to form the intermediate 4-[4-(trifluoromethyl)phenoxy]phenol. This intermediate is then reacted with propanoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(trifluoromethyl)phenoxy]acetic acid
- 4-[4-(trifluoromethyl)phenoxy]benzoic acid
- 2-[4-(trifluoromethyl)phenoxy]propionic acid
Uniqueness
2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid is unique due to its dual phenoxy groups and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These features make it particularly useful in applications requiring high stability and reactivity .
Propriétés
Numéro CAS |
58594-74-4 |
|---|---|
Formule moléculaire |
C16H13F3O4 |
Poids moléculaire |
326.27 g/mol |
Nom IUPAC |
2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid |
InChI |
InChI=1S/C16H13F3O4/c1-10(15(20)21)22-12-6-8-14(9-7-12)23-13-4-2-11(3-5-13)16(17,18)19/h2-10H,1H3,(H,20,21) |
Clé InChI |
VAZKTDRSMMSAQB-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
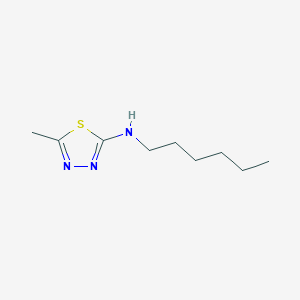
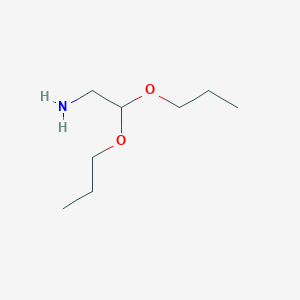
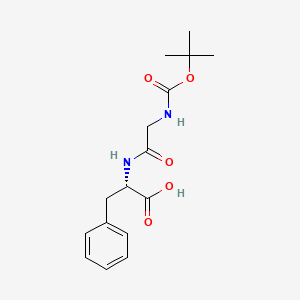
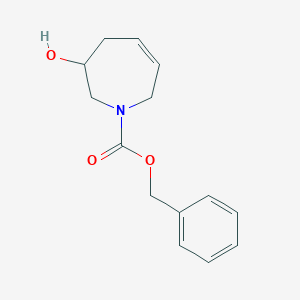
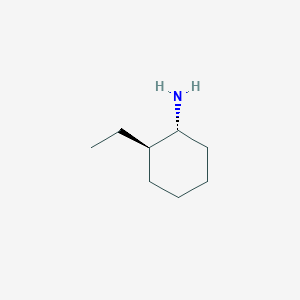
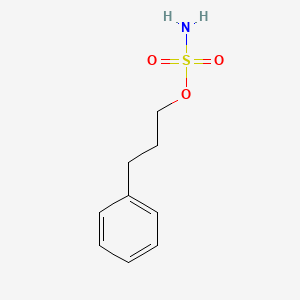
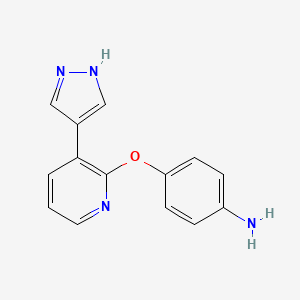
![3-[1-(Dimethylamino)cyclopropyl]-1-propanol](/img/structure/B8640839.png)
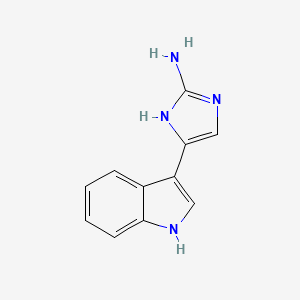
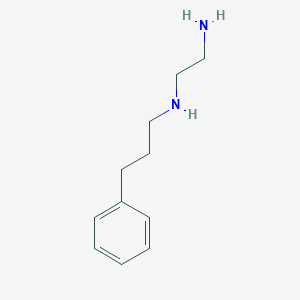
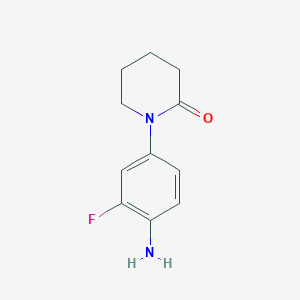
![{2-[4-Chloro-3-(trifluoromethyl)phenyl]-1,3-benzoxazol-6-yl}methanol](/img/structure/B8640876.png)
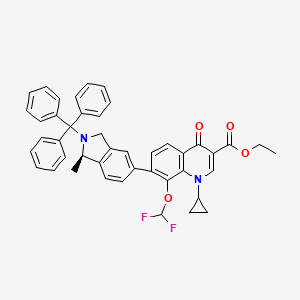
![O-(Benzo[c][1,2,5]oxadiazol-5-ylmethyl)hydroxylamine](/img/structure/B8640881.png)
